4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group and a 4-oxopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide typically involves the reaction of morpholine with methyl iodide and 4-oxopentyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium bromide in polar solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide-substituted morpholinium salts.
Scientific Research Applications
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine 4-oxide: Similar structure but lacks the 4-oxopentyl group.
N-Methylmorpholine N-oxide: Another related compound with different substitution patterns.
Uniqueness
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61062-60-0 |
---|---|
Molecular Formula |
C10H20INO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
5-(4-methylmorpholin-4-ium-4-yl)pentan-2-one;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)4-3-5-11(2)6-8-13-9-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IJSHAQWKYCHAPS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CCC[N+]1(CCOCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.